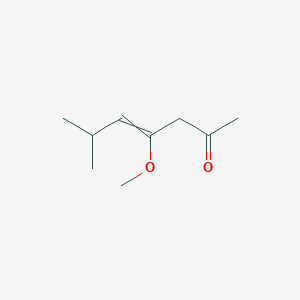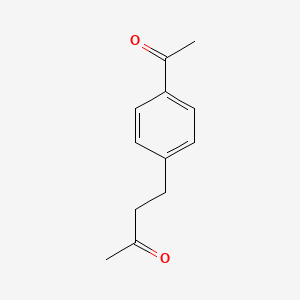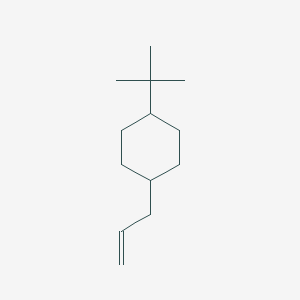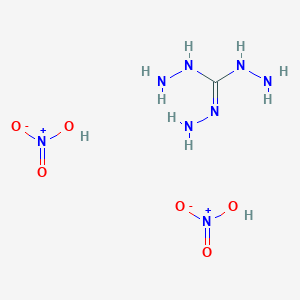
Nitric acid--hydrazinecarbohydrazonohydrazide (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) is a compound formed by the combination of nitric acid and hydrazinecarbohydrazonohydrazide in a 2:1 molar ratio. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Nitric acid is a highly corrosive and strong oxidizing agent, while hydrazinecarbohydrazonohydrazide is known for its reactivity and potential use in synthesis and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) typically involves the reaction of hydrazinecarbohydrazonohydrazide with an excess of nitric acid. The reaction is carried out under controlled conditions to ensure the proper stoichiometry and to avoid side reactions. The reaction is exothermic and requires careful temperature control to prevent decomposition of the reactants and products.
Industrial Production Methods: In an industrial setting, the production of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) involves large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The process may include steps such as purification and crystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) undergoes various types of chemical reactions, including:
Oxidation: The nitric acid component can oxidize other substances, leading to the formation of nitrogen oxides and other by-products.
Reduction: The hydrazinecarbohydrazonohydrazide component can act as a reducing agent, participating in redox reactions.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reactions: Typically involve strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often use reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: May involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products of these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce nitrogen oxides, while reduction reactions may yield hydrazine derivatives.
科学的研究の応用
Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in various synthetic pathways, particularly in the synthesis of nitrogen-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the study of nitrogen metabolism.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of explosives, propellants, and other industrial chemicals due to its reactive nature.
作用機序
The mechanism of action of nitric acid–hydrazinecarbohydrazonohydrazide (2/1) involves its ability to participate in redox reactions. The nitric acid component acts as an oxidizing agent, while the hydrazinecarbohydrazonohydrazide component can act as a reducing agent. This dual functionality allows the compound to interact with various molecular targets and pathways, leading to diverse chemical transformations.
類似化合物との比較
Hydrazine: A simple nitrogen-containing compound with similar reducing properties.
Nitrous Acid: Another nitrogen-containing acid with oxidizing properties.
Hydrazinecarbohydrazide: A related compound with similar reactivity.
Uniqueness: Nitric acid–hydrazinecarbohydrazonohydrazide (2/1) is unique due to its combination of oxidizing and reducing properties, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in both research and industrial applications.
特性
CAS番号 |
60612-44-4 |
|---|---|
分子式 |
CH10N8O6 |
分子量 |
230.14 g/mol |
IUPAC名 |
nitric acid;1,2,3-triaminoguanidine |
InChI |
InChI=1S/CH8N6.2HNO3/c2-5-1(6-3)7-4;2*2-1(3)4/h2-4H2,(H2,5,6,7);2*(H,2,3,4) |
InChIキー |
KXMDKTAMYNKYSN-UHFFFAOYSA-N |
正規SMILES |
C(=NN)(NN)NN.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


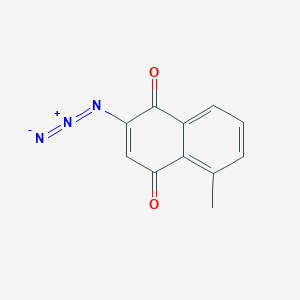

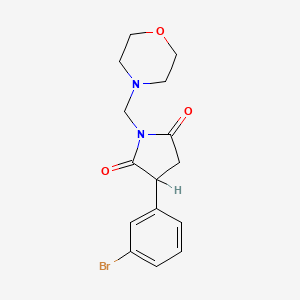
![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)

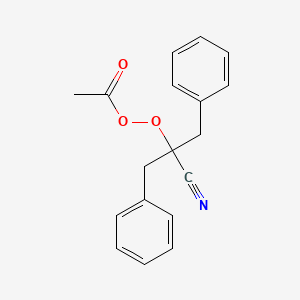
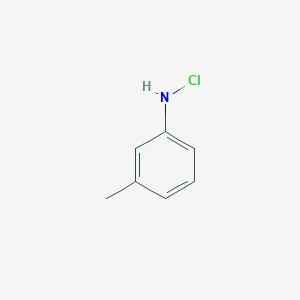
![(Butane-1,4-diyl)bis[bromo(dimethyl)stannane]](/img/structure/B14619398.png)
![3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one](/img/structure/B14619408.png)
